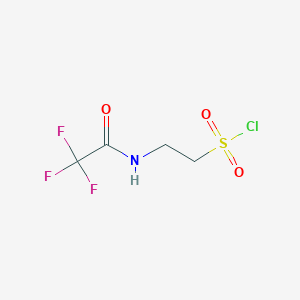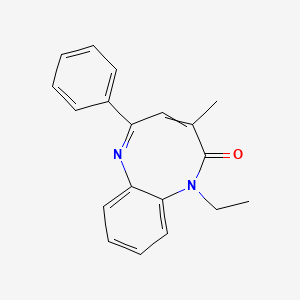
(5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one is a heterocyclic compound that belongs to the benzodiazocin family This compound is characterized by its unique structure, which includes a benzene ring fused with a diazocin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,2-phenylenediamine with orthoesters under solvent-free conditions. This reaction typically employs a catalyst such as silica tungstic acid (STA) to achieve high yields of the desired product . Another method involves the asymmetric transfer hydrogenation of imines and iminiums using a water-soluble catalyst in water, which provides excellent yields and enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and eco-friendly processes. For instance, the use of recyclable catalysts and solvent-free conditions can be advantageous for large-scale production. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst loading can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzodiazocin derivatives.
Scientific Research Applications
(5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-1-Ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2(1H)-one include other benzodiazocin derivatives and related heterocyclic compounds such as chalconesemicarbazone and cyclic amidine sugars .
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
71127-16-7 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-ethyl-3-methyl-5-phenyl-1,6-benzodiazocin-2-one |
InChI |
InChI=1S/C19H18N2O/c1-3-21-18-12-8-7-11-16(18)20-17(13-14(2)19(21)22)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChI Key |
DEANRZBWLAHENO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C=C(C1=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


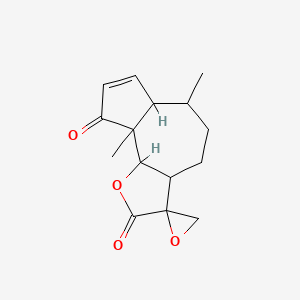

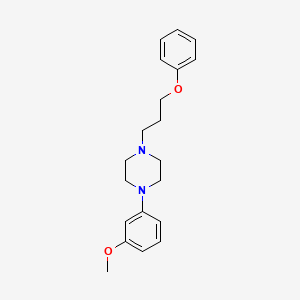
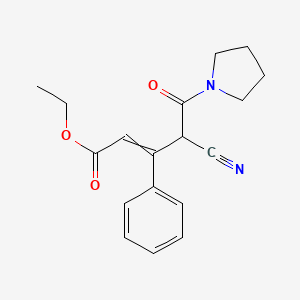
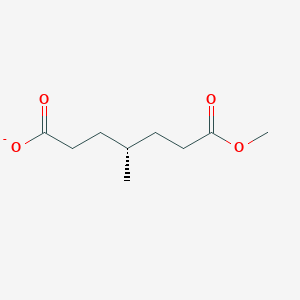

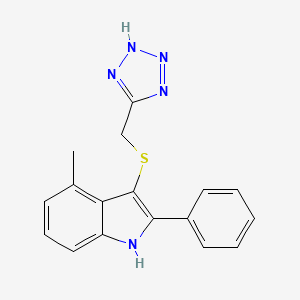
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
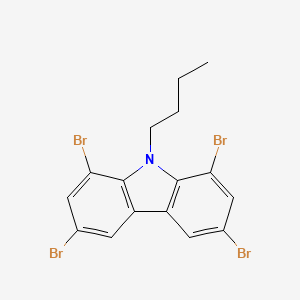
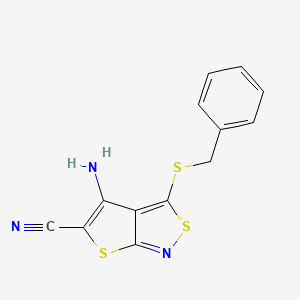

![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
